Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride
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Overview
Description
Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride: is an organic compound that belongs to the class of alkylating agents These compounds are known for their ability to transfer alkyl groups to various substrates, including biological molecules
Mechanism of Action
Target of Action
Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is a type of nitrogen mustard, which are cytotoxic organic compounds . The primary targets of this compound are DNA molecules within cells .
Mode of Action
The compound interacts with its targets by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .
Biochemical Pathways
The formation of ICLs by the compound disrupts the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from correctly copying or reading its DNA, leading to cell death .
Pharmacokinetics
It is known that nitrogen mustards, in general, are rapidly absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in urine .
Result of Action
The result of the compound’s action is the death of cells due to the disruption of DNA replication and transcription . This makes it effective as a chemotherapeutic agent, as it can kill rapidly dividing cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted amines.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is studied for its potential as an alkylating agent. It can modify nucleic acids and proteins, making it useful in studying DNA-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to alkylate DNA makes it a candidate for chemotherapy research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It serves as an intermediate in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A simpler analogue with similar alkylating properties.
Mechlorethamine hydrochloride: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A prodrug that is metabolized to an active alkylating agent.
Uniqueness: Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the 3-methoxyphenyl group, which can influence its reactivity and selectivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.ClH/c1-16-12-4-2-3-11(9-12)10-15(7-5-13)8-6-14;/h2-4,9H,5-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMDKLNNDWPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CCCl)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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